molecular formula C18H26O B1510923 6-Octyl-3,4-dihydronaphthalen-2(1H)-one CAS No. 1028202-76-7

6-Octyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B1510923
CAS No.: 1028202-76-7
M. Wt: 258.4 g/mol
InChI Key: AVYJRIFMWLALPZ-UHFFFAOYSA-N
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Description

6-Octyl-3,4-dihydronaphthalen-2(1H)-one is a tetralone derivative characterized by an octyl group at the 6-position of the dihydronaphthalenone core. The octyl substituent introduces significant hydrophobicity, likely influencing solubility, reactivity, and applications compared to shorter-chain or functionalized analogs .

Properties

CAS No.

1028202-76-7

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

6-octyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C18H26O/c1-2-3-4-5-6-7-8-15-9-10-17-14-18(19)12-11-16(17)13-15/h9-10,13H,2-8,11-12,14H2,1H3

InChI Key

AVYJRIFMWLALPZ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC2=C(CC(=O)CC2)C=C1

Canonical SMILES

CCCCCCCCC1=CC2=C(CC(=O)CC2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs differ in substituent type, position, and chain length, which critically impact their physicochemical properties and applications.

Table 1: Substituent Effects on Key Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
6-Octyl-3,4-dihydronaphthalen-2(1H)-one Octyl (C8H17, 6-position) C18H26O 258.40* High hydrophobicity; potential intermediate in lipid-soluble drug synthesis Inferred
3-Methyltetral-1-one Methyl (3-position) C11H12O 160.21 Intermediate for antiviral/tumor agents; synthetic accessibility challenges
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Fluoro (6), isopropyl (1) C13H15FO 206.26 Chiral building block; agrochemical/pharmaceutical synthesis
6-(Hexadecyloxy)-3,4-dihydronaphthalen-1(2H)-one Hexadecyloxy (O-C16H33, 6) C26H42O2 386.61 Materials science applications; high molecular weight impacts crystallinity
6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one Benzyloxy (O-C6H5CH2, 6) C17H16O2 252.31 Bulky aromatic group; hydrogenolysis-sensitive intermediate
6-Isopropyl-3,4-dihydronaphthalen-1(2H)-one Isopropyl (6) C13H16O 188.27 Compact branching; lower hydrophobicity

*Calculated based on structural similarity.

Key Comparison Points

a) Substituent Chain Length and Hydrophobicity
  • The octyl group in the target compound confers greater hydrophobicity compared to shorter alkyl chains (e.g., methyl in 3-methyltetral-1-one) or branched groups (isopropyl in ). This property may enhance lipid membrane permeability in drug candidates but complicate aqueous-phase reactions .
  • In contrast, 6-(hexadecyloxy)-substituted analogs (MW 386.61) exhibit extreme hydrophobicity, limiting their utility in biological systems but making them suitable for hydrophobic polymer matrices .
b) Functional Group Reactivity
  • Fluorine and Chirality: The (S)-6-fluoro-1-isopropyl derivative demonstrates how electronegative substituents and stereochemistry enhance bioactivity specificity, a feature absent in the non-fluorinated, non-chiral octyl compound.
  • Alkoxy vs. Alkyl : Alkoxy groups (e.g., benzyloxy , hexadecyloxy ) introduce oxygen atoms, increasing hydrogen-bonding capacity and altering solubility compared to purely hydrocarbon octyl chains.

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